Bosutinib monohydrate

Übersicht

Beschreibung

Es hat signifikante antiproliferative Wirkungen in verschiedenen Krebszelllinien gezeigt, darunter chronisch myelogene Leukämie und Brustkrebszellen . Die Verbindung ist besonders bekannt für ihre Fähigkeit, die Zellmotilität und Invasion zu hemmen, was sie zu einem vielversprechenden Therapeutikum für die Krebsbehandlung macht .

2. Herstellungsmethoden

Die Synthese von SKI-606 umfasst mehrere Schritte, beginnend mit der Herstellung des Kernquinolin-Gerüsts. Der synthetische Weg umfasst typischerweise die folgenden Schritte:

Bildung des Quinolingerüsts: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um den Quinolinring zu bilden.

Funktionalisierung: Der Quinolinkern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erreichen.

Endgültige Modifikationen:

Industrielle Produktionsmethoden für SKI-606 sind darauf ausgelegt, Ausbeute und Reinheit zu optimieren, während die Verwendung gefährlicher Reagenzien und Bedingungen minimiert wird. Diese Methoden beinhalten oft die Verwendung fortschrittlicher katalytischer Prozesse und Reinigungstechniken, um die hohe Qualität des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

The synthesis of SKI-606 involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:

Formation of the quinoline core: This involves the cyclization of an appropriate precursor to form the quinoline ring.

Functionalization: The quinoline core is then functionalized with various substituents to achieve the desired chemical properties.

Final modifications:

Industrial production methods for SKI-606 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of advanced catalytic processes and purification techniques to ensure the high quality of the final product .

Analyse Chemischer Reaktionen

SKI-606 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Quinolingerüst zu modifizieren.

Substitution: SKI-606 kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Myeloid Leukemia

The primary application of bosutinib monohydrate is in the management of CML, particularly in patients who have experienced resistance or intolerance to first-line therapies. Clinical trials have demonstrated that bosutinib can induce durable remissions and has a manageable safety profile, primarily characterized by gastrointestinal side effects such as diarrhea .

Efficacy Against Mutant Forms

Bosutinib has been shown to inhibit a broader range of tyrosine kinases compared to other TKIs, which enhances its efficacy against various BCR-ABL mutations, including those that confer resistance to other treatments . This makes it a valuable option for patients with complex treatment histories.

Dosage and Administration

Bosutinib is typically administered at a dosage of 500 mg once daily, taken with food to enhance absorption and minimize gastrointestinal side effects . The pharmacokinetics indicate that bosutinib has a median time to peak concentration of six hours and a half-life ranging from 33 to 39 hours, supporting its once-daily dosing regimen .

Side Effects and Management

The most common adverse effects include diarrhea, nausea, and rash. These side effects are generally manageable with supportive care and dose adjustments when necessary . Long-term toxicities associated with other TKIs have not been reported with bosutinib, making it a safer alternative for many patients .

Efficacy in Resistant Cases

A notable case study involved patients with CML who had developed resistance to imatinib and nilotinib. Upon switching to bosutinib, these patients exhibited significant cytogenetic responses, indicating effective control over their disease despite previous treatment failures .

Preclinical Studies

Preclinical models have demonstrated that bosutinib can completely eliminate CML tumors in xenograft models when administered at appropriate doses . These findings support its potential as a first-line treatment option for newly diagnosed patients as well as those with resistant disease.

Tables

| Parameter | Details |

|---|---|

| Drug Name | This compound |

| Indication | Chronic Myeloid Leukemia |

| Dosage | 500 mg once daily |

| Common Side Effects | Diarrhea, Nausea, Rash |

| Mechanism | Inhibition of BCR-ABL Tyrosine Kinase |

| Approval Year | 2012 |

Wirkmechanismus

SKI-606 exerts its effects by inhibiting the activity of Src and Abl kinases. These kinases play critical roles in cellular signaling pathways that regulate cell proliferation, survival, motility, and invasion. By inhibiting these kinases, SKI-606 disrupts these pathways, leading to decreased tumor cell motility and invasion . The compound also inhibits the phosphorylation of downstream effectors such as focal adhesion kinase, proline-rich tyrosine kinase 2, and Crk-associated substrate, further contributing to its antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

SKI-606 ist unter Kinaseinhibitoren einzigartig, da es die Src- und Abl-Kinasen dual hemmt. Ähnliche Verbindungen umfassen:

Dasatinib: Ein weiterer dualer Src/Abl-Kinaseinhibitor, jedoch mit einem breiteren Wirkungsspektrum gegen andere Kinasen.

Imatinib: In erster Linie ein Abl-Kinaseinhibitor mit geringerer Aktivität gegen Src-Kinasen.

Nilotinib: Ein selektiver Abl-Kinaseinhibitor mit minimaler Aktivität gegen Src-Kinasen.

Im Vergleich zu diesen Verbindungen bietet SKI-606 eine einzigartige Balance aus Potenz und Selektivität, was es zu einem wertvollen Werkzeug für Forschungs- und therapeutische Anwendungen macht .

Biologische Aktivität

Bosutinib monohydrate is a second-generation tyrosine kinase inhibitor primarily used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). As a potent inhibitor of BCR-ABL and Src family kinases, it demonstrates significant biological activity against various cancer cell lines, particularly those resistant to first-generation therapies like imatinib.

Bosutinib acts as an ATP-competitive inhibitor, selectively targeting the BCR-ABL fusion protein that drives the proliferation of CML cells. Additionally, it inhibits Src family kinases (including Src, Lyn, and Hck), which are involved in multiple signaling pathways related to cell growth and survival. This dual inhibition is crucial for its efficacy against imatinib-resistant forms of BCR-ABL.

Key Mechanisms:

- Inhibition of BCR-ABL Kinase : Bosutinib effectively inhibits 16 out of 18 imatinib-resistant BCR-ABL variants expressed in murine models, although it does not inhibit the T315I and V299L mutant forms .

- Src Kinase Inhibition : By inhibiting Src kinases, bosutinib also affects pathways that contribute to tumor growth and metastasis .

- Impact on Other Receptors : It has shown activity against receptors for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), which are important in angiogenesis and tumor progression .

Pharmacokinetics

Bosutinib exhibits unique pharmacokinetic properties that influence its therapeutic application:

| Parameter | Value |

|---|---|

| Oral Bioavailability | Low |

| Time to Peak (Tmax) | 4-6 hours |

| Volume of Distribution | 5000–7000 L |

| Protein Binding | 94–96% |

| Metabolism | Hepatic via CYP3A4 |

| Half-Life | 22.5 ± 1.7 hours |

| Excretion | 91% feces, 3% urine |

The pharmacokinetics indicate that food intake can significantly enhance the bioavailability of bosutinib, with a notable increase in Cmax and AUC when taken with a high-fat meal .

Clinical Efficacy

Bosutinib has been extensively studied in clinical trials for its effectiveness in treating CML. It received FDA approval in September 2012 and EMA approval in March 2013 for patients with Ph+ CML who have resistance or intolerance to prior therapies.

Case Studies:

- Phase 1/2 Clinical Trials : Initial studies demonstrated clinical activity in patients with various BCR-ABL mutations, indicating its potential as a second-line treatment option .

- Long-term Efficacy : In a study involving patients with chronic-phase CML, bosutinib showed a major molecular response rate of approximately 60%, highlighting its effectiveness even in resistant cases .

Adverse Effects

While bosutinib is generally well-tolerated, it can cause several adverse effects, including:

- Diarrhea

- Nausea

- Fatigue

- Liver function abnormalities

Monitoring liver enzymes is crucial due to the risk of hepatotoxicity associated with its use .

Eigenschaften

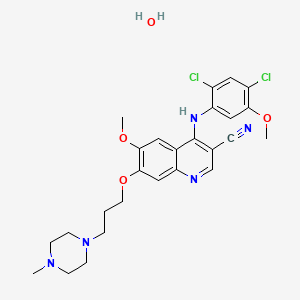

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPOSPOKHGNMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238722 | |

| Record name | Bosutinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918639-08-4 | |

| Record name | Bosutinib monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918639-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosutinib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosutinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSUTINIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.